molecular formula C14H13FN2O4 B2622555 6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 420830-23-5

6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No. B2622555
CAS RN: 420830-23-5
M. Wt: 292.266
InChI Key: AXYKRTOTGYPZRW-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . Quinoline derivatives have been widely studied for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with hetarene carboxaldehydes in a microwave-assisted cyclocondensation process . Another method involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and X-ray crystallography . The structure of these compounds is often based on spectral (IR, MS, and NMR) data .


Chemical Reactions Analysis

Quinoline derivatives can undergo various structural modifications by incorporating substituents into different positions or by means of annelation . They can also form complexes with metals .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.29 . It is recommended to be stored at a temperature between 28°C .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, fluoroquinolone antibiotics, which are structurally similar, selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Quinoline derivatives have shown a broad range of biological activities, including antibacterial, antifungal, and antiviral properties . Therefore, this compound could potentially be studied for similar activities.

properties

IUPAC Name

6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-10-5-8-11(16-7-9(13(8)18)14(19)20)6-12(10)17-1-3-21-4-2-17/h5-7H,1-4H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKRTOTGYPZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973963
Record name 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

5841-25-8
Record name 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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